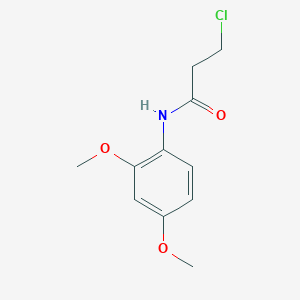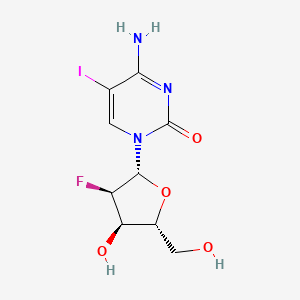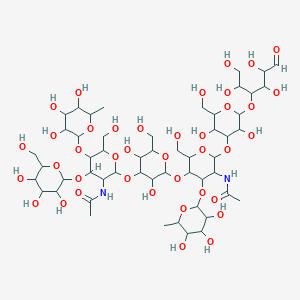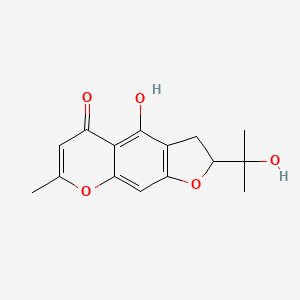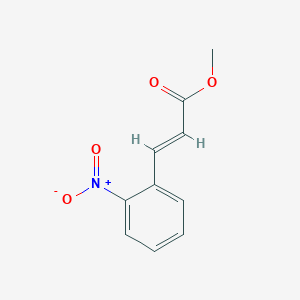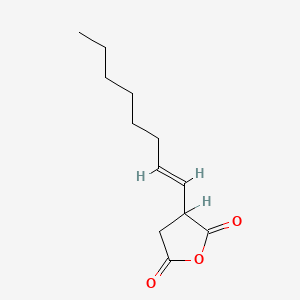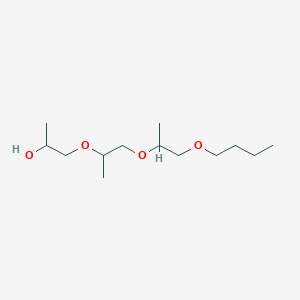
Tripropylene glycol mono-n-butyl ether
説明
Tripropylene glycol mono-n-butyl ether (TPnB) is a colorless liquid with a mild odor . It has a molecular formula of C13H28O4 and a molecular weight of 248.36 g/mol . It is also known by other names such as ppg-3 butyl ether .
Synthesis Analysis
TPnB is prepared commercially by reacting propylene oxide with n-butanol in the presence of a catalyst . The reaction can be optimized using a Box–Behnken design (BBD) method with four factors and three levels .Molecular Structure Analysis
The InChI of TPnB isInChI=1S/C13H28O4/c1-5-6-7-15-9-12 (3)17-10-13 (4)16-8-11 (2)14/h11-14H,5-10H2,1-4H3 . The Canonical SMILES is CCCCOCC(C)OCC(C)OCC(C)O . Chemical Reactions Analysis
The ethers of mono-, di-, tri-, and polypropylene glycol are prepared commercially by reacting propylene oxide with the alcohol of choice in the presence of a catalyst . They may also be prepared by direct alkylation of the selected glycol with an appropriate alkylating agent such as a dialkyl sulfate in the presence of an alkali .Physical And Chemical Properties Analysis
TPnB has a molecular weight of 248.36 g/mol . It has a boiling point of 275°C , a flash point of 125.6°C , and a density of 0.932 g/mL at 25°C . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .科学的研究の応用
Solvent Use and Toxicological Safety
TPGMBE is used as a solvent in industrial, commercial, and consumer applications such as paints, cleaners, and inks. Its toxicity profile has been extensively studied, indicating a lack of significant health effects with proper use. The compound shows no genotoxic, developmental, or reproductive hazards, supporting its safety in various applications (Spencer, 2005).
Molecular Interactions and Material Properties
Research on binary liquid mixtures of TPGMBE with butyl amines at different temperatures provides insights into the molecular interactions present in these mixtures. This research helps understand the physicochemical properties of TPGMBE when mixed with other compounds, which is crucial for its application in solvent formulations and material science (Kumar & Akanksha, 2020).
Polymer Science Applications
TPGMBE is involved in the cationic photopolymerization of multifunctional propenyl ether monomers, demonstrating its utility in producing materials for thin film applications such as photocurable inks, coatings, and adhesives. This application underscores its role in advanced material synthesis and engineering (Crivello & Bratslavsky, 1994).
Advanced Materials for Energy and Environmental Applications
In the synthesis and characterization of poly(arylene ether)s containing triphenylmethane moieties for proton exchange membrane, TPGMBE-related compounds demonstrate potential applications in the development of materials for energy conversion devices, such as fuel cells. These materials exhibit controlled sulfonation, high molecular weight, and solubility in polar organic solvents, making them suitable for proton-exchange membranes (Ge et al., 2006).
作用機序
Target of Action
Tripropylene glycol mono-n-butyl ether, also known as PPG-3 butyl ether, is primarily used as a solvent in various applications . Its targets are therefore the substances it is intended to dissolve, such as resins, binding agents, and other components in formulations like paints, printing inks, and cosmetics .
Mode of Action
PPG-3 butyl ether acts by reducing the surface tension of the substances it interacts with, thereby enhancing their solubility . It is a very slow-evaporating, hydrophobic glycol ether, which makes it ideal for applications that require high polymer solvency and long residence time .
Biochemical Pathways
It enhances the appearance and feel of hair and skin by increasing suppleness, reducing flaking, and restoring softness .
Pharmacokinetics
It is known to have a high organic solubility, low water solubility, and a high boiling point . These properties suggest that it may have a long residence time in the body and could be slowly metabolized and excreted.
Result of Action
The primary result of PPG-3 butyl ether’s action is the enhancement of the solubility of other substances, making it an effective solvent . In cosmetics, it improves the texture and condition of hair and skin .
Action Environment
The efficacy and stability of PPG-3 butyl ether can be influenced by environmental factors such as temperature and the presence of other substances. Its solvency and surface tension-lowering ability make it ideal for use in various environments, including industrial, automotive, and architectural coatings . Its effectiveness as a solvent may be reduced in environments with high water content due to its low water solubility .
将来の方向性
TPnB is a versatile solvent with a wide range of applications. It is used in many industries including cleaning, CASE & Construction, textiles, cosmetics, resins, coating formulation and application, industrial, automotive and architectural coatings . Its low odor and high organic solvency make it an attractive solvent in a variety of cleaning applications from heavy-duty cleaners, to floor wax strippers and degreasers . It is also an excellent solvent for cleaning applications . Its low odor makes it an attractive alternative to ester-alcohol coalescents for interior applications .
特性
IUPAC Name |
1-[1-(1-butoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4/c1-5-6-7-15-9-12(3)17-10-13(4)16-8-11(2)14/h11-14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORVPHHKJFSORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C)OCC(C)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973032 | |
| Record name | 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tripropylene glycol mono-n-butyl ether | |
CAS RN |
57499-93-1, 55934-93-5 | |
| Record name | 2-Propanol, 1-(2-(2-butoxy-1-methylethoxy)-1-methylethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PPG-3 BUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N34Z34O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




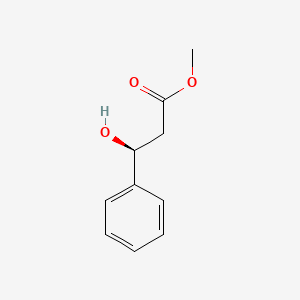
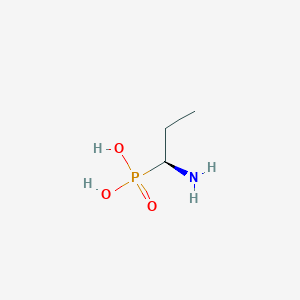



![6-bromo-5-(methylamino)-2-({3,9,11-trimethyl-8-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-2-yl}methyl)-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1598839.png)
